molecular formula C10H8BrFN2O2 B2510925 Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate CAS No. 1528623-85-9

Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate

Cat. No.: B2510925
CAS No.: 1528623-85-9
M. Wt: 287.088
InChI Key: KGEUIRFOQOFHBE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate is a synthetic organic compound with the molecular formula C10H8BrFN2O2. It belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-bromo-6-fluoro-1h-1,3-benzodiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylic acid
  • 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxamide
  • 5-Bromo-6-fluoro-1h-1,3-benzodiazole-2-thiol

Uniqueness

Ethyl 5-bromo-6-fluoro-1h-1,3-benzodiazole-2-carboxylate is unique due to its ester functional group, which can be easily modified to introduce various substituents, enhancing its versatility in synthetic chemistry .

Properties

IUPAC Name

ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEUIRFOQOFHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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